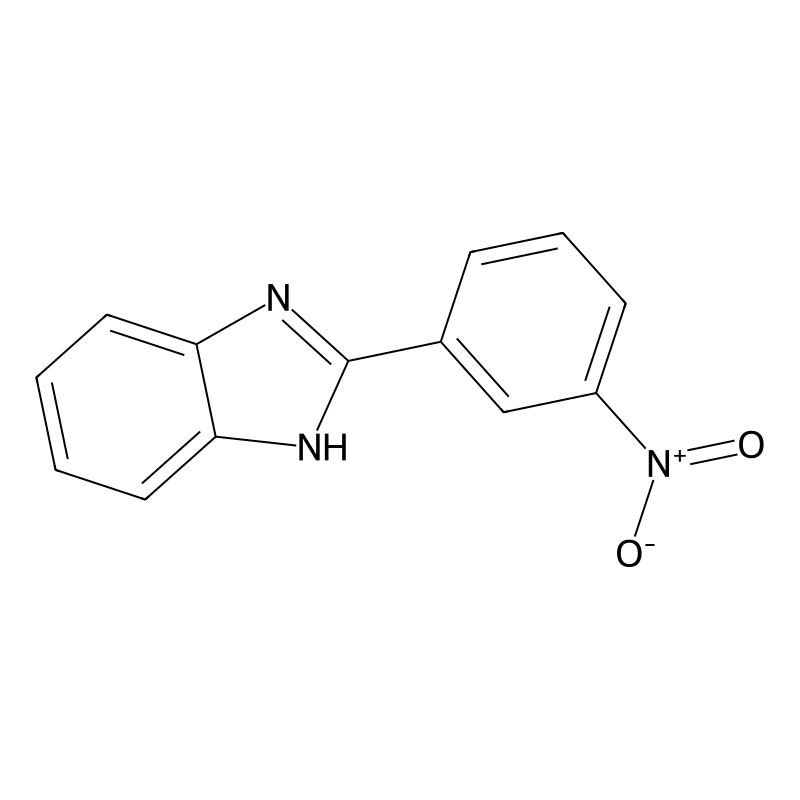

2-(3-Nitrophenyl)-1h-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as HIV-1 Reverse Transcriptase Inhibitor:

Research suggests that 2-(3-nitrophenyl)-1H-benzimidazole (2-(3-NP)-1H-BMZ) may have potential as an inhibitor of the HIV-1 Reverse Transcriptase (RT) enzyme. This enzyme plays a crucial role in the viral replication cycle of HIV-1. Studies have shown that 2-(3-NP)-1H-BMZ derivatives can effectively block the reverse transcription process in the micromolar range, indicating potential anti-HIV activity [].

2-(3-Nitrophenyl)-1H-benzimidazole is a chemical compound characterized by the presence of a benzimidazole core substituted at the second position with a 3-nitrophenyl group. This compound belongs to a broader class of benzimidazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of 2-(3-Nitrophenyl)-1H-benzimidazole is C13H10N4O2, and its structure includes both nitrogen and oxygen functionalities that contribute to its reactivity and biological properties.

Due to the lack of specific information, it's important to handle 2-(3-Nitrophenyl)-1H-benzimidazole with caution assuming it may share properties of other nitroaromatic compounds. These can include:

- Skin and eye irritation

- Potential respiratory tract irritation if inhaled

- Nitro groups can be mildly explosive under certain conditions

The chemical behavior of 2-(3-Nitrophenyl)-1H-benzimidazole can be analyzed through various reactions typical for benzimidazole derivatives. These include:

- Nucleophilic Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, making it a potential precursor for further modifications.

- Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound's properties and biological activity.

- Condensation Reactions: 2-(3-Nitrophenyl)-1H-benzimidazole can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Benzimidazole derivatives, including 2-(3-Nitrophenyl)-1H-benzimidazole, have been widely studied for their biological activities. They exhibit:

- Antimicrobial Properties: Many benzimidazoles show significant antibacterial and antifungal activities.

- Anticancer Activity: Research indicates that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Several methods have been developed for synthesizing 2-(3-Nitrophenyl)-1H-benzimidazole:

- Condensation Reaction: A common approach involves the reaction of o-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst or under microwave irradiation to enhance yield and reduce reaction time .python

# General reaction schemeo-phenylenediamine + 3-nitrobenzaldehyde → 2-(3-Nitrophenyl)-1H-benzimidazole - Microwave-Assisted Synthesis: This method has gained popularity due to its efficiency, allowing for higher yields in shorter reaction times compared to traditional heating methods .

- Green Chemistry Approaches: Recent studies emphasize environmentally friendly methods using aqueous or solvent-free conditions to synthesize benzimidazole derivatives, including 2-(3-Nitrophenyl)-1H-benzimidazole .

The applications of 2-(3-Nitrophenyl)-1H-benzimidazole are diverse:

- Pharmaceutical Development: Due to its biological activities, this compound is being explored as a lead structure for developing new drugs targeting infections and cancer.

- Agricultural Chemistry: Some benzimidazole derivatives are used as fungicides in agriculture due to their antifungal properties.

- Material Science: Benzimidazoles can also be utilized in the development of advanced materials due to their unique structural properties.

Interaction studies involving 2-(3-Nitrophenyl)-1H-benzimidazole often focus on its binding affinity with biological targets such as enzymes and receptors. These studies employ techniques like:

- Molecular Docking: To predict how well the compound binds to specific proteins or enzymes related to disease pathways.

- In Vitro Assays: Evaluating the compound's efficacy in inhibiting target enzymes or pathways in cell cultures.

Such studies are critical for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 2-(3-Nitrophenyl)-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-1H-benzimidazole | Methyl group at para position | Antimicrobial, anticancer |

| 2-(2-Nitrophenyl)-1H-benzimidazole | Nitro group at ortho position | Antiparasitic, anti-inflammatory |

| 1-Benzoyl-2-(4-nitrophenyl)-1H-benzimidazole | Benzoyl group at position one | Anti-HIV activity |

Uniqueness of 2-(3-Nitrophenyl)-1H-benzimidazole

What sets 2-(3-Nitrophenyl)-1H-benzimidazole apart from its analogs is its specific nitro substitution at the meta position, which influences its electronic properties and biological interactions differently than other substitutions (ortho or para). This unique positioning can affect pharmacokinetics and bioavailability, making it a subject of interest in drug design.

The molecular architecture features a benzimidazole core fused with a 3-nitrophenyl substituent, creating a planar configuration with conjugated π-electron systems. X-ray crystallography reveals a monoclinic crystal system (space group P1) stabilized by N-H···N hydrogen bonding and π-π stacking interactions between adjacent aromatic rings. The nitro group at the meta position induces significant electron-withdrawing effects, lowering the HOMO energy level to -6.34 eV and enhancing electrophilic substitution reactivity.

Key physicochemical parameters include:

- Molecular weight: 239.23 g/mol

- Melting point: 306°C (decomposition observed above 533K)

- Solubility: 8.7 mg/mL in DMSO at 25°C; <0.1 mg/mL in aqueous buffers

- LogP: 2.89 ± 0.15 (predicted) indicating moderate lipophilicity

UV-Vis spectroscopy shows characteristic absorption bands at 274 nm (π→π) and 398 nm (n→π), with molar extinction coefficients ε = 12,400 M⁻¹cm⁻¹ and 8,700 M⁻¹cm⁻¹ respectively.